molecular formula C22H21N5O B7538890 2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide

2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No. B7538890
M. Wt: 371.4 g/mol
InChI Key: XTPQSRDTQBHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide involves the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of protein kinase B (Akt) and mammalian target of rapamycin (mTOR), which are known to play a critical role in cancer cell survival and proliferation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell migration and invasion, and reduce angiogenesis. Additionally, it has been shown to have neuroprotective effects, reducing neuronal damage and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide in lab experiments is its specificity for certain enzymes and signaling pathways. This allows for more targeted and efficient inhibition of these pathways, reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify potential biomarkers that can be used to predict its efficacy in different disease contexts. Finally, there is a need for more preclinical studies to evaluate the safety and efficacy of this compound in animal models before moving on to clinical trials in humans.

Synthesis Methods

The synthesis of 2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide involves a series of steps that require specific reagents and conditions. The starting materials for the synthesis are 2,4-dimethylquinoline and 2-pyrazol-1-ylpyridine. These are reacted with chloroacetyl chloride to form the intermediate, which is then treated with N-methylpiperazine and sodium hydride to yield the final product.

Scientific Research Applications

2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antitumor activity, making it a promising candidate for cancer treatment. Additionally, it has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O/c1-15-18-8-3-4-9-20(18)26-16(2)19(15)13-21(28)24-14-17-7-5-10-23-22(17)27-12-6-11-25-27/h3-12H,13-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPQSRDTQBHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)C)CC(=O)NCC3=C(N=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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